molecular formula C31H32N6O6S2 B2357167 ethyl 2-(2-((4-benzyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 393848-90-3

ethyl 2-(2-((4-benzyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2357167
CAS No.: 393848-90-3
M. Wt: 648.75
InChI Key: KKJOAKZMDWEKJE-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-((4-benzyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (hereafter referred to as Compound A) is a multifunctional heterocyclic molecule with the following structural features:

  • Core: A 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene ring, a seven-membered cycloalkane fused with a thiophene moiety.
  • Substituents:
    • A carboxylate ester group at position 3 of the thiophene ring.
    • A thioacetamido linker connecting the cycloheptathiophene core to a 1,2,4-triazole ring.
    • The triazole ring is substituted with a benzyl group at position 4 and a 4-nitrobenzamido-methyl group at position 3.

Properties

IUPAC Name

ethyl 2-[[2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N6O6S2/c1-2-43-30(40)27-23-11-7-4-8-12-24(23)45-29(27)33-26(38)19-44-31-35-34-25(36(31)18-20-9-5-3-6-10-20)17-32-28(39)21-13-15-22(16-14-21)37(41)42/h3,5-6,9-10,13-16H,2,4,7-8,11-12,17-19H2,1H3,(H,32,39)(H,33,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJOAKZMDWEKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ethyl 2-(2-((4-benzyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate represents a novel addition to the class of triazole derivatives. This class is known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structural features of this compound suggest potential for significant biological activity.

Structure and Synthesis

The compound features a complex structure that includes a triazole ring, a benzyl group, and a thiophene moiety. The synthesis of similar compounds has been reported to involve various methodologies such as microwave-assisted reactions and solvent variations to optimize yields .

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. A related study synthesized ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives, which exhibited significant antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus . Given the structural similarities, it is hypothesized that this compound may also demonstrate comparable antimicrobial effects.

Anticancer Potential

Triazole compounds have shown promise in anticancer research due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, triazole derivatives have been reported to exhibit cytotoxicity against various cancer cell lines through mechanisms involving the modulation of cellular signaling pathways . The incorporation of nitro groups in similar structures has been linked to enhanced cytotoxicity .

Case Studies

  • Antimicrobial Efficacy : A study on a series of triazole derivatives highlighted their effectiveness against multiple bacterial strains. Compounds with similar functional groups demonstrated Minimum Inhibitory Concentration (MIC) values indicating strong antibacterial activity .
  • Cytotoxicity Profiles : Research on related triazole compounds revealed significant cytotoxic effects on human cancer cell lines. For example, derivatives containing the triazole moiety showed IC50 values in the low micromolar range against breast cancer cells .

Data Tables

Activity Type Tested Compounds MIC (µg/mL) Cell Line IC50 (µM)
AntibacterialEthyl Triazoles32E. coli-
AntibacterialEthyl Triazoles16S. aureus-
AnticancerRelated Triazoles-MCF-7 (Breast Cancer)5.0
AnticancerRelated Triazoles-HeLa (Cervical Cancer)3.0

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to ethyl 2-(2-((4-benzyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate exhibit promising antimicrobial properties. The presence of the triazole ring is particularly noteworthy as triazole derivatives have been extensively studied for their antifungal and antibacterial activities. Studies have shown that derivatives containing thiophene moieties can enhance the efficacy against various pathogens due to their ability to disrupt microbial cell membranes or inhibit vital enzymatic processes .

Anticancer Potential
The compound's structural features suggest potential anticancer applications. The triazole and nitro groups are known to interact with biological targets involved in cancer progression. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The incorporation of benzyl and nitro groups may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further development in cancer therapeutics.

Biological Significance

Enzyme Inhibition
Compounds like this compound may act as enzyme inhibitors. The presence of functional groups such as amides and nitro groups can facilitate interactions with active sites of enzymes involved in metabolic pathways . This property is crucial for designing drugs that target specific enzymes related to diseases such as diabetes or hypertension.

Antioxidant Properties

Research has highlighted the antioxidant capabilities of thiophene derivatives. Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to exhibit significant antioxidant activity by scavenging free radicals and reducing oxidative stress . This property is beneficial in preventing cellular damage associated with various diseases including neurodegenerative disorders.

Data Table: Summary of Applications

Application Area Details
Antimicrobial ActivityEffective against bacteria and fungi; enhances membrane disruption
Anticancer PotentialInduces apoptosis; inhibits tumor growth
Enzyme InhibitionTargets metabolic enzymes; potential for diabetes and hypertension treatment
Antioxidant PropertiesScavenges free radicals; reduces oxidative stress

Case Studies

  • Antimicrobial Evaluation : A study conducted on similar thiophene derivatives showed that compounds exhibited zones of inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications and enhanced antimicrobial activity .
  • Anticancer Research : Another investigation into triazole-containing compounds revealed that they significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms .
  • Antioxidant Activity Assessment : A series of benzo[b]thiophene derivatives were tested for antioxidant properties using DPPH radical scavenging assays. Results indicated that certain modifications led to increased radical scavenging activity compared to standard antioxidants .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares Compound A with structurally related compounds from the literature:

Compound Name / ID Core Structure Key Substituents Synthesis Highlights Biological Activity / Applications Reference
Compound A Cyclohepta[b]thiophene 4-Benzyl-5-(4-nitrobenzamido-methyl)-1,2,4-triazole; thioacetamido linker Cycloheptanone + ethyl cyanoacetate; triazole functionalization via PEG-400 catalysis Potential antimicrobial (inferred)
Ethyl 2-(4-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Cyclohepta[b]thiophene 4-Nitrobenzamido group directly attached to thiophene Direct acylation of cycloheptathiophene amine Not reported
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole (6a-o) 1,2,4-Triazole 4-Bromobenzyl; thiophen-2-yl Oxadiazole ring opening with amines Antimicrobial activity (Bacillus subtilis, Candida albicans)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Benzo[b]thiophene 4-Hydroxyphenyl; ethoxy-oxoethyl group Petasis reaction in HFIP solvent Not reported
Ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Cyclohepta[b]thiophene 5-Amino-triazole; thioacetamido linker Similar core synthesis; triazole functionalization Zinc-binding properties (ZINC6783914)

Key Structural and Functional Differences

Core Heterocycle :

  • Compound A features a seven-membered cyclohepta[b]thiophene, which may enhance conformational flexibility compared to smaller benzo[b]thiophene cores (e.g., in 6o ) .
  • The larger ring size could influence pharmacokinetic properties, such as solubility and membrane permeability.

Triazole Substitutions: The 4-benzyl and 5-(4-nitrobenzamido-methyl) groups in Compound A distinguish it from simpler triazole derivatives (e.g., bromobenzyl or thiophen-2-yl substituents in ).

Linkage Chemistry :

  • The thioacetamido bridge in Compound A and ZINC6783914 introduces sulfur-based connectivity, which may improve metabolic stability compared to oxygen-linked analogs.

Spectral and Analytical Data

  • IR Spectroscopy: The ester carbonyl (C=O) in Compound A is expected at ~1700 cm⁻¹, consistent with 6o . The nitro group (NO₂) would show strong absorption near 1520–1350 cm⁻¹ .
  • NMR Spectroscopy :
    • The cycloheptathiophene protons resonate in the δ 1.5–2.5 ppm range (CH₂ groups) and δ 3.0–4.0 ppm (ester CH₃), as seen in 6o .
    • Aromatic protons from the benzyl and nitrobenzamido groups would appear at δ 7.0–8.5 ppm .

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